molecular formula C19H21N3O2S2 B2675010 N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1797822-57-1

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2675010
CAS No.: 1797822-57-1
M. Wt: 387.52
InChI Key: DBIVTOCEMVMQBN-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a multifaceted compound with significant implications across various scientific disciplines, including chemistry, biology, medicine, and industry. The molecular framework of this compound integrates diverse functional groups, which imparts its distinct reactivity and utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide generally involves multiple steps:

  • Formation of the thiophen-2-yl-1H-pyrazole: : The synthesis begins with a condensation reaction between thiophene-2-carboxaldehyde and hydrazine derivatives to yield the pyrazole core.

  • Alkylation: : The pyrazole derivative is then alkylated with an ethylene chain.

  • Coupling Reaction: : The alkylated pyrazole is subsequently coupled with 5,6,7,8-tetrahydronaphthalene-2-sulfonyl chloride under basic conditions to form the final sulfonamide product.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up with optimizations for reaction conditions to maximize yield and purity. This includes:

  • Using automated reaction vessels to control temperature and pressure

  • Employing continuous flow reactors to enhance reaction rates

  • Utilizing high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide undergoes various chemical reactions, such as:

  • Oxidation: : Reaction with oxidizing agents to form sulfoxides or sulfones.

  • Reduction: : Reduction with agents like lithium aluminium hydride to produce thiol derivatives.

  • Substitution: : Nucleophilic or electrophilic substitution reactions facilitated by the presence of functional groups like sulfonamide.

Common Reagents and Conditions

Common reagents include:

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid

  • Reducing Agents: : Lithium aluminium hydride, sodium borohydride

  • Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products Formed

Major products formed from these reactions are typically sulfoxides, sulfones, and substituted pyrazole derivatives.

Scientific Research Applications

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is utilized across various fields:

  • Chemistry: : As a precursor or intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its interactions with biological macromolecules, serving as a probe in biochemical assays.

  • Medicine: : Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in material science for the development of advanced materials with tailored properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is primarily driven by its interaction with specific molecular targets:

  • Molecular Targets: : Often interacts with enzymes or receptor proteins, modulating their activity.

  • Pathways Involved: : Can interfere with signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

When compared to similar compounds, N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide stands out due to its unique combination of functional groups, which enhances its reactivity and specificity.

Similar Compounds

  • Thiophene Derivatives: : Share the thiophene moiety but lack the integrated pyrazole and sulfonamide groups.

  • Pyrazole Derivatives: : Contain the pyrazole core but differ in the attached side chains and functional groups.

  • Sulfonamides: : Have the sulfonamide group but vary widely in the attached molecular frameworks.

This unique combination of structural elements makes this compound a compound of considerable interest in scientific research and industrial applications.

Biological Activity

N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, biological evaluations, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Pyrazole Ring : This can be achieved through the reaction of hydrazine with suitable carbonyl compounds.
  • Introduction of the Thiophene Ring : Often accomplished via cross-coupling reactions.
  • Sulfonamide Formation : This is done by reacting the intermediate with sulfonyl chlorides under basic conditions.

The final structure features a complex arrangement of heterocycles that contributes to its biological activity.

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains. In a study evaluating thiophene-pyrazole hybrids, some exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against tested organisms .

Anticancer Properties

The anticancer potential of pyrazole derivatives has been widely documented. For example, compounds with similar structures demonstrated significant cytotoxic effects against cancer cell lines such as HeLa and HepG2. Specific derivatives showed IC50 values indicating strong activity (e.g., IC50 values of 7.67 µg/mL against HeLa cells) . The mechanism often involves the inhibition of key enzymes or pathways involved in cancer cell proliferation.

Anti-inflammatory Effects

Pyrazole derivatives have also been noted for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses. For instance, certain pyrazole-based compounds have shown efficacy in reducing nitric oxide production in LPS-stimulated macrophages .

Case Study 1: Antimicrobial Evaluation

A series of thiophene-pyrazole hybrids were synthesized and evaluated for antimicrobial activity. Compounds with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR), emphasizing the role of electron-withdrawing groups in enhancing potency .

Case Study 2: Anticancer Activity

In a systematic evaluation of pyrazole derivatives against cancer cell lines, several compounds were identified with potent cytotoxicity. For instance, one derivative demonstrated an IC50 value of 16.70 µg/mL against HepG2 cells, showcasing its potential as an anticancer agent . Molecular docking studies suggested that these compounds could effectively bind to targets involved in cancer progression.

Data Tables

Biological Activity IC50 Values (µg/mL) Tested Cell Lines/Organisms
Cytotoxicity7.67 (HeLa), 16.70 (HepG2)HeLa, HepG2
Antimicrobial12.5 - 25Various bacterial strains
Anti-inflammatoryNot specifiedLPS-stimulated macrophages

Properties

IUPAC Name

N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2S2/c23-26(24,17-8-7-15-4-1-2-5-16(15)14-17)20-10-12-22-11-9-18(21-22)19-6-3-13-25-19/h3,6-9,11,13-14,20H,1-2,4-5,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIVTOCEMVMQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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